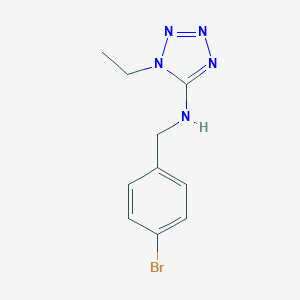![molecular formula C13H16N2O2S2 B275761 4-{2-[(Thiophen-3-ylmethyl)amino]ethyl}benzenesulfonamide](/img/structure/B275761.png)
4-{2-[(Thiophen-3-ylmethyl)amino]ethyl}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[(Thiophen-3-ylmethyl)amino]ethyl}benzenesulfonamide, also known as TES, is a sulfonamide derivative that has gained attention in the scientific community due to its potential applications in research. It is a white crystalline powder with a molecular formula of C14H16N2O2S2 and a molecular weight of 316.42 g/mol. TES is a versatile compound that has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
4-{2-[(Thiophen-3-ylmethyl)amino]ethyl}benzenesulfonamide acts as a carbonic anhydrase inhibitor by binding to the active site of the enzyme and blocking the conversion of carbon dioxide to bicarbonate. This leads to a decrease in the production of bicarbonate ions, which are essential for maintaining the acid-base balance in the body. 4-{2-[(Thiophen-3-ylmethyl)amino]ethyl}benzenesulfonamide also has an inhibitory effect on metalloproteases, which are enzymes that play a role in various physiological processes, such as tissue remodeling and inflammation.
Biochemical and physiological effects:
4-{2-[(Thiophen-3-ylmethyl)amino]ethyl}benzenesulfonamide has been shown to have various biochemical and physiological effects, including:
1. Decreased bicarbonate production: 4-{2-[(Thiophen-3-ylmethyl)amino]ethyl}benzenesulfonamide inhibits the activity of carbonic anhydrases, which leads to a decrease in the production of bicarbonate ions. This can result in metabolic acidosis, which is a condition characterized by an increase in blood acidity.
2. Inhibition of metalloproteases: 4-{2-[(Thiophen-3-ylmethyl)amino]ethyl}benzenesulfonamide inhibits the activity of metalloproteases, which can lead to a decrease in tissue remodeling and inflammation. This can be beneficial in the treatment of various diseases, such as cancer and arthritis.
Advantages and Limitations for Lab Experiments
4-{2-[(Thiophen-3-ylmethyl)amino]ethyl}benzenesulfonamide has several advantages and limitations for lab experiments, including:
Advantages:
1. 4-{2-[(Thiophen-3-ylmethyl)amino]ethyl}benzenesulfonamide is a commercially available compound that is relatively inexpensive.
2. 4-{2-[(Thiophen-3-ylmethyl)amino]ethyl}benzenesulfonamide has a high purity and stability, which makes it easy to handle and store.
3. 4-{2-[(Thiophen-3-ylmethyl)amino]ethyl}benzenesulfonamide has a well-defined mechanism of action, which makes it a useful tool for studying enzyme kinetics and inhibition.
Limitations:
1. 4-{2-[(Thiophen-3-ylmethyl)amino]ethyl}benzenesulfonamide has a low solubility in water, which can make it difficult to prepare solutions for experiments.
2. 4-{2-[(Thiophen-3-ylmethyl)amino]ethyl}benzenesulfonamide has a short half-life in vivo, which limits its potential applications in animal studies.
3. 4-{2-[(Thiophen-3-ylmethyl)amino]ethyl}benzenesulfonamide has a narrow therapeutic window, which means that it can be toxic at high doses.
Future Directions
4-{2-[(Thiophen-3-ylmethyl)amino]ethyl}benzenesulfonamide has several potential future directions for research, including:
1. Development of novel 4-{2-[(Thiophen-3-ylmethyl)amino]ethyl}benzenesulfonamide derivatives with improved pharmacological properties, such as increased solubility and longer half-life.
2. Investigation of the role of 4-{2-[(Thiophen-3-ylmethyl)amino]ethyl}benzenesulfonamide in the regulation of blood pressure and fluid balance.
3. Evaluation of the potential anticancer and antimicrobial activities of 4-{2-[(Thiophen-3-ylmethyl)amino]ethyl}benzenesulfonamide derivatives.
4. Study of the effects of 4-{2-[(Thiophen-3-ylmethyl)amino]ethyl}benzenesulfonamide on other enzymes and physiological processes.
Synthesis Methods
4-{2-[(Thiophen-3-ylmethyl)amino]ethyl}benzenesulfonamide can be synthesized using a simple two-step procedure. The first step involves the reaction of 3-bromothiophene with N,N-diisopropylethylamine (DIPEA) and paraformaldehyde to form 3-(formylthiophen-3-yl)methylamine. The second step involves the reaction of the intermediate product with benzenesulfonyl chloride to form 4-{2-[(Thiophen-3-ylmethyl)amino]ethyl}benzenesulfonamide. The yield of 4-{2-[(Thiophen-3-ylmethyl)amino]ethyl}benzenesulfonamide can be improved by using an excess amount of benzenesulfonyl chloride and a higher reaction temperature.
Scientific Research Applications
4-{2-[(Thiophen-3-ylmethyl)amino]ethyl}benzenesulfonamide has been used in various scientific research applications, including:
1. Medicinal chemistry: 4-{2-[(Thiophen-3-ylmethyl)amino]ethyl}benzenesulfonamide has been used as a starting material for the synthesis of novel sulfonamide derivatives with potential anticancer and antimicrobial activities.
2. Biochemistry: 4-{2-[(Thiophen-3-ylmethyl)amino]ethyl}benzenesulfonamide has been used as a tool to study the structure and function of enzymes, such as carbonic anhydrases and metalloproteases.
3. Pharmacology: 4-{2-[(Thiophen-3-ylmethyl)amino]ethyl}benzenesulfonamide has been used as a reference compound to evaluate the activity of drugs that target the renin-angiotensin-aldosterone system, which plays a critical role in regulating blood pressure and fluid balance.
properties
Molecular Formula |
C13H16N2O2S2 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
4-[2-(thiophen-3-ylmethylamino)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C13H16N2O2S2/c14-19(16,17)13-3-1-11(2-4-13)5-7-15-9-12-6-8-18-10-12/h1-4,6,8,10,15H,5,7,9H2,(H2,14,16,17) |
InChI Key |
BIVFOVRESLZBTM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCNCC2=CSC=C2)S(=O)(=O)N |
Canonical SMILES |
C1=CC(=CC=C1CCNCC2=CSC=C2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[2-(4-Bromophenyl)-2-oxoethyl] 4-(dimethylamino)benzoate](/img/structure/B275692.png)
![N-[4-(diethylamino)benzyl]-1H-tetrazol-5-amine](/img/structure/B275693.png)


![N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-2-furamide](/img/structure/B275698.png)
![[4-(dibutylamino)-1,1-dioxo-2H-1lambda6,2-benzothiazin-3-yl]-phenylmethanone](/img/structure/B275700.png)


![1-(4-{[2-(Trifluoromethyl)benzyl]oxy}phenyl)ethanone](/img/structure/B275707.png)
